GGACK (hydrochloride)

Description

BenchChem offers high-quality GGACK (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GGACK (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H26Cl2N6O5 |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C14H25ClN6O5.ClH/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25;/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19);1H/t8-,9-;/m0./s1 |

InChI Key |

NEQXMWUJEBHDHT-OZZZDHQUSA-N |

Isomeric SMILES |

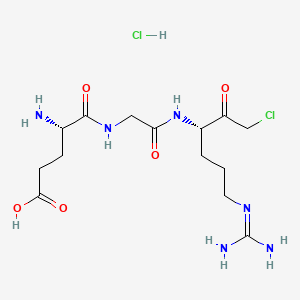

C(C[C@@H](C(=O)CCl)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism and Application of GGACK (Glu-Gly-Arg-chloromethyl ketone)

[1]

Executive Summary

GGACK (also known as EGR-ck or Glu-Gly-Arg-chloromethyl ketone ) is a potent, irreversible, active-site-directed inhibitor of serine proteases.[1] It is chemically designed to target enzymes that cleave peptide bonds following an Arginine residue, most notably Factor Xa and Urokinase-type Plasminogen Activator (uPA) .[1]

This guide details the molecular mechanism of GGACK, its kinetic properties, and standardized protocols for its use in biochemical research.[1] It serves as a critical resource for researchers investigating coagulation cascades, fibrinolysis, and enzyme kinetics.[1]

Chemical Identity & Structural Logic[1]

To understand the mechanism, one must deconstruct the molecule into its two functional domains: the Affinity Domain (The Address) and the Reactive Domain (The Warhead) .[1]

The Affinity Domain (Glu-Gly-Arg)

The tripeptide sequence Glutamyl-Glycyl-Arginine (EGR) is a synthetic mimic of the natural substrate for Factor Xa.[1]

-

Factor Xa Specificity: Factor Xa cleaves prothrombin at specific sites following an Arginine residue.[1] The S1 pocket of Factor Xa is deep and negatively charged (Asp-189), creating a high affinity for the positively charged Arginine (P1 position) of GGACK.[1]

-

S2/S3 Interactions: The Glycine (P2) and Glutamic acid (P3) residues interact with the S2 and S3 subsites of the enzyme, stabilizing the initial non-covalent complex (

).[1]

The Reactive Domain (Chloromethyl Ketone)

The C-terminus of the peptide is modified from a carboxyl group to a chloromethyl ketone (ck) .[1]

Mechanism of Action: Irreversible Alkylation[1]

The inhibition of serine proteases by GGACK follows a two-step kinetic mechanism: rapid formation of a reversible complex followed by irreversible alkylation.[1]

The Kinetic Pathway[1]

-

Recognition (

): The EGR peptide sequence guides the inhibitor into the active site.[1] The Arginine side chain enters the S1 specificity pocket.[1] -

Alkylation (

): The chloromethyl ketone group is positioned in close proximity to the catalytic triad (His-57, Asp-102, Ser-195).[1] The imidazole ring of Histidine-57 attacks the methylene carbon of the chloromethyl ketone, displacing the chloride ion.[1]

Molecular Pathway Visualization

Figure 1: The two-step irreversible inhibition mechanism of GGACK targeting the catalytic Histidine.[1]

Target Specificity & Kinetics

While GGACK is often cited as a Factor Xa inhibitor, its specificity is relative, not absolute.[1] It effectively inhibits enzymes with trypsin-like specificity (cleaving after Arg/Lys).[1]

Comparative Inhibition Data

The following table summarizes the inhibition profile of GGACK compared to PPACK (Phe-Pro-Arg-ck), illustrating why GGACK is preferred for Factor Xa and uPA, while PPACK is preferred for Thrombin.[1]

| Enzyme Target | GGACK (EGR-ck) Potency | PPACK (FPR-ck) Potency | Interaction Logic |

| Factor Xa | High ( | Moderate | EGR mimics the prothrombin cleavage site recognized by Factor Xa.[1] |

| uPA | High | Low | uPA prefers small, hydrophilic residues at P2/P3, favoring Gly-Glu.[1] |

| Thrombin | Low/Moderate | Very High | Thrombin has a large hydrophobic S2 pocket that strongly prefers Proline (PPACK) over Glycine (GGACK).[1] |

| tPA | Moderate | High | tPA shares structural homology with Thrombin in the S2 subsite.[1] |

Key Insight: Researchers attempting to selectively inhibit Factor Xa in a mixture containing Thrombin should use GGACK.[1] Conversely, to inhibit Thrombin without affecting Factor Xa significantly, PPACK is the superior choice.[1]

Experimental Protocols

Preparation and Storage

Chloromethyl ketones are chemically unstable at neutral or alkaline pH due to spontaneous hydrolysis and cyclization.[1] Proper handling is critical for assay reproducibility.[1]

Reagents Required:

Protocol:

-

Reconstitution: Dissolve the lyophilized GGACK powder in 1 mM HCl or acidified water (pH 3.0) .

-

Why? Acidic pH prevents the premature breakdown of the chloromethyl ketone warhead.[1]

-

-

Concentration: Prepare a stock solution of 10 mM.

-

Aliquoting: Dispense into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Warning: Never store stock solutions in basic buffers (PBS, Tris) for long periods.[1]

-

Factor Xa Inhibition Assay

This protocol validates the activity of GGACK by measuring the residual activity of Factor Xa using a chromogenic substrate.[1]

Workflow Visualization:

Figure 2: Step-by-step workflow for validating GGACK inhibition efficacy in vitro.

Detailed Steps:

-

Buffer: Use 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Enzyme: Dilute Factor Xa to a final concentration of 1-5 nM.

-

Inhibitor: Add GGACK to achieve a concentration range (e.g., 10 nM to 10 µM).

-

Control: Include a "Vehicle Only" (1 mM HCl) control.[1]

-

-

Incubation: Incubate for 30–60 minutes at 37°C. Since inhibition is irreversible, time is a variable; longer incubation allows for complete alkylation even at lower inhibitor concentrations.[1]

-

Substrate: Add a Factor Xa-specific chromogenic substrate (e.g., S-2222) at 200 µM.[1]

-

Measurement: Monitor absorbance at 405 nm. The rate of color development is proportional to residual enzyme activity.[1]

Therapeutic and Research Context

Anticoagulation Research

GGACK is extensively used in ex vivo blood handling to prevent clotting artifacts.[1]

-

Mechanism: By blocking Factor Xa, it halts the convergence of the intrinsic and extrinsic pathways, preventing the generation of Thrombin.[1]

-

Advantage: Unlike heparin (which requires Antithrombin III), GGACK acts directly on the protease.[1]

Protein Purification

During the purification of coagulation factors or recombinant proteins from cell culture, endogenous proteases can degrade the product.[1]

-

Application: GGACK is added to cell lysates to irreversibly inhibit serine proteases, preserving the structural integrity of the target protein.[1]

References

-

Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone.[1] Selective inactivation of plasma kallikrein.[1] Biochemistry, 17(22), 4778–4784.[1]

-

Liles, D. K., et al. (1992). Inhibition of Factor Xa by Glu-Gly-Arg-chloromethyl ketone: Kinetic characterization and effect on coagulation.[1] Archives of Biochemistry and Biophysics, 296(2), 614-623.[1]

-

Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the D-Phe-Pro-Arg conformation.[1] EMBO Journal, 8(11), 3467–3475.[1]

-

Haas, P., et al. (1997). The specificity of the S1' subsite of urokinase-type plasminogen activator.[1] Biochemistry, 36(26), 8045-8052.[1]

The Irreversible Serine Protease Inhibitor GGACK (hydrochloride): A Technical Guide for Researchers

This guide provides an in-depth technical overview of L-Glutamyl-glycyl-L-arginine chloromethyl ketone hydrochloride (GGACK), a potent and irreversible inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of GGACK, its practical applications in experimental settings, and the critical interpretation of the data it generates.

Introduction: Understanding the Significance of GGACK

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression. Their activity is tightly regulated, and dysregulation can lead to numerous diseases. Consequently, the study of these enzymes and the development of specific inhibitors are of paramount importance in biomedical research and drug discovery.

GGACK (hydrochloride) has emerged as a valuable tool for investigating the function of specific serine proteases. It is a synthetic tripeptide chloromethyl ketone that acts as an irreversible inhibitor, primarily targeting urokinase-type plasminogen activator (uPA) and Factor Xa.[1] Its mechanism of action involves the alkylation of the active-site histidine residue, leading to the formation of a stable covalent bond and subsequent inactivation of the enzyme.[2] This guide will explore the biochemical properties, experimental applications, and the underlying scientific rationale for utilizing GGACK as a precise and powerful research tool.

Biochemical and Pharmacological Profile

Chemical Properties

| Property | Value | Source |

| Full Name | L-Glutamyl-glycyl-L-arginine chloromethyl ketone hydrochloride | |

| Abbreviation | GGACK (hydrochloride) | |

| Molecular Formula | C14H26Cl2N6O5 | [2] |

| Molecular Weight | 429.30 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions. The hydrochloride salt form enhances water solubility.[2] |

Mechanism of Irreversible Inhibition

GGACK's inhibitory activity stems from its unique chemical structure, which combines a peptide sequence recognized by the target protease with a reactive chloromethyl ketone moiety. The Glu-Gly-Arg peptide sequence mimics the natural substrate of enzymes like uPA, facilitating the initial binding of the inhibitor to the enzyme's active site.

Once positioned within the active site, the chloromethyl ketone group acts as an electrophile, targeting the nucleophilic imidazole side chain of the catalytic histidine residue. This results in an irreversible alkylation of the histidine, rendering the enzyme catalytically inactive.

Caption: Mechanism of irreversible inhibition by GGACK.

Inhibitory Potency and Selectivity

The efficacy of an inhibitor is quantified by its inhibitory constant (Ki) and/or its half-maximal inhibitory concentration (IC50). For irreversible inhibitors like GGACK, the second-order rate constant (k_inact/Ki) is also a critical parameter that reflects the efficiency of inactivation.

Kinetic analysis has shown that GGACK is a potent inhibitor of the two-chain form of urokinase-type plasminogen activator (tcu-PA), exhibiting a two-step irreversible inhibition with a Ki of 5.0 x 10⁻⁶ M and a k₂ of 0.05 s⁻¹.[2] Interestingly, it acts as a competitive inhibitor for the single-chain form (scu-PA) with a Ki of 1.3 x 10⁻⁶ M.[2]

| Target Protease | Inhibition Parameters | Reference |

| Two-chain urokinase-type plasminogen activator (tcu-PA) | Ki = 5.0 µM, k₂ = 0.05 s⁻¹ (irreversible) | [2] |

| Single-chain urokinase-type plasminogen activator (scu-PA) | Ki = 1.3 µM (competitive) | [2] |

| Factor Xa | Potent inhibitor | [1] |

Further research is needed to establish a more comprehensive inhibitory profile of GGACK against a wider range of serine proteases.

Practical Considerations for Experimental Use

Solubility and Stability

GGACK is supplied as a hydrochloride salt, which generally enhances its solubility in aqueous buffers.[2] For stock solutions, it is recommended to dissolve GGACK in a high-quality, sterile aqueous buffer such as phosphate-buffered saline (PBS) or a buffer appropriate for the specific enzymatic assay. The stability of hydrochloride solutions can be pH-dependent, with potential for degradation over time, especially at room temperature.[2][3] It is advisable to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Handling and Storage

GGACK (hydrochloride) should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] It is a hygroscopic solid, meaning it can absorb moisture from the air, so it should be stored in a tightly sealed container in a dry environment.[4] For long-term storage, keeping the compound at -20°C is recommended.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Chromogenic)

This protocol provides a framework for assessing the inhibitory activity of GGACK against a serine protease, using urokinase as an example with a chromogenic substrate.

Principle: The enzymatic activity of urokinase is measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[5] The presence of an inhibitor like GGACK will reduce the rate of substrate cleavage.

Materials:

-

Purified urokinase (two-chain form)

-

Chromogenic substrate for urokinase (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)[5]

-

GGACK (hydrochloride)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve urokinase in assay buffer to the desired working concentration.

-

Prepare a stock solution of the chromogenic substrate in sterile water or assay buffer.

-

Prepare a stock solution of GGACK in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer (to bring the final volume to 100 µL)

-

GGACK solution at various concentrations (or buffer for the no-inhibitor control).

-

Urokinase solution.

-

-

Mix gently and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the chromogenic substrate to each well to initiate the enzymatic reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Kinetic readings are preferred to determine the initial reaction velocity (V₀).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the GGACK concentration.

-

Determine the IC50 value from the resulting dose-response curve. For irreversible inhibitors, further kinetic analysis is required to determine k_inact and Ki.

-

Caption: Workflow for a chromogenic enzyme inhibition assay.

Cell-Based Invasion Assay (Transwell)

This protocol outlines a method to assess the effect of GGACK on cancer cell invasion, a process often mediated by serine proteases like uPA.

Principle: The ability of cancer cells to invade through a basement membrane extract (BME) coated transwell insert is measured. uPA plays a role in degrading the extracellular matrix, facilitating invasion.[3] GGACK, by inhibiting uPA, is expected to reduce cell invasion.

Materials:

-

Cancer cell line known to express uPA

-

Transwell inserts (e.g., 8 µm pore size)

-

Basement Membrane Extract (BME) or similar matrix

-

Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant in the lower chamber)

-

GGACK (hydrochloride)

-

Calcein AM or other fluorescent dye for cell staining

-

Fluorescence plate reader

Procedure:

-

Prepare Transwell Inserts:

-

Coat the top of the transwell inserts with a thin layer of BME and allow it to solidify.

-

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium.

-

-

Assay Setup:

-

Add serum-containing medium (chemoattractant) to the lower chamber of the transwell plate.

-

In the upper chamber (the insert), add the cell suspension.

-

Treat the cells in the upper chamber with various concentrations of GGACK (or a vehicle control).

-

-

Incubation:

-

Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

-

Quantify Invasion:

-

After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the underside of the membrane with a fluorescent dye like Calcein AM.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of invasion relative to the control (untreated) cells.

-

Plot the percentage of invasion versus the GGACK concentration to determine its inhibitory effect.

-

Investigating Signaling Pathways with GGACK

GGACK's specificity for certain serine proteases makes it a valuable tool for dissecting their roles in complex signaling pathways.

The Plasminogen Activation System and Cancer Progression

The plasminogen activation system is a crucial cascade involved in fibrinolysis and extracellular matrix remodeling. uPA is a key enzyme in this system, converting plasminogen to the broad-spectrum protease plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix, facilitating cell migration and invasion, processes that are hijacked by cancer cells during metastasis.[3]

By inhibiting uPA, GGACK can be used to investigate the downstream consequences of blocking this pathway. For example, researchers can use GGACK to study its effects on:

-

Cancer cell invasion and metastasis: As described in the protocol above.

-

Angiogenesis: The formation of new blood vessels, a process where uPA is also implicated.

-

Cell signaling: uPA binding to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell migration and proliferation.[6] GGACK can help elucidate the proteolytic-dependent aspects of these signaling events.

Caption: GGACK's role in the plasminogen activation pathway.

Conclusion and Future Perspectives

GGACK (hydrochloride) is a well-characterized and potent irreversible inhibitor of serine proteases, particularly uPA and Factor Xa. Its utility in elucidating the roles of these enzymes in various biological processes, especially in the context of cancer research, is well-established. This guide has provided a comprehensive overview of its properties, practical usage, and the scientific rationale behind its application.

Future research may focus on developing derivatives of GGACK with enhanced selectivity for other serine proteases or improved pharmacokinetic properties for potential therapeutic applications. Furthermore, the use of GGACK in combination with other research tools will continue to unravel the intricate complexities of serine protease-mediated signaling pathways, paving the way for new diagnostic and therapeutic strategies.

References

-

Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. European Journal of Biochemistry, 162(2), 351–356. [Link]

-

Busse, S., et al. (1994). Induction of cell migration by pro-urokinase binding to its receptor: possible mechanism for signal transduction in human epithelial cells. Journal of Cell Biology, 126(1), 259-270. [Link]

-

ChromogenicSubstrates.com. Urokinase. [Link]

-

BioSpectra, Inc. (2022). Safety Data Sheet Guanidine Hydrochloride. [Link]

-

PubChem. (n.d.). H-Glu-Gly-Arg-chloromethylketone. National Center for Biotechnology Information. [Link]

-

Riemer, C., et al. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. Pharmaceuticals, 4(10), 1345-1360. [Link]

-

Shen, H., et al. (2016). Determination of Related Substances of Gemcitabine Hydrochloride by HPLC and Study on Its Stability. Chinese Pharmaceutical Journal, 51(1), 56-60. [Link]

-

Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

Sources

- 1. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Related Substances of Gemcitabine Hydrochloride by HPLC and Study on Its Stability [journal11.magtechjournal.com]

- 4. criver.com [criver.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]

The Urokinase Plasminogen Activator (uPA) System: A Nexus of Physiology and Pathology

An In-Depth Technical Guide to the Inhibition of Urokinase-Type Plasminogen Activator (uPA) by Glu-Gly-Arg-CH2Cl (GGACK)

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a central role in various biological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] It is synthesized as a single-chain zymogen, pro-uPA, which is activated via proteolytic cleavage into a two-chain active enzyme.[1] The primary function of active uPA is to convert the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has broad substrate specificity, capable of degrading components of the extracellular matrix (ECM), thereby facilitating cell movement.[2][3]

While essential for normal physiological processes like wound healing, the uPA system is frequently dysregulated in pathological conditions. Elevated levels of uPA and its cell-surface receptor (uPAR) are strongly correlated with cancer progression, invasion, and metastasis.[2][4] By promoting the breakdown of the ECM, the uPA system allows tumor cells to breach the basement membrane and disseminate to distant sites.[3] This causal link has established uPA as a significant target for the development of anti-cancer therapeutics.[4]

Peptidyl Chloromethyl Ketones: Precision Tools for Serine Protease Inhibition

Peptidyl chloromethyl ketones (CMKs) are a class of irreversible inhibitors designed to specifically target serine and cysteine proteases.[5][6] Their design principle is based on substrate mimicry. The peptide portion of the inhibitor is engineered to resemble the natural substrate sequence recognized by the target protease, granting it high specificity. The chloromethyl ketone moiety serves as a reactive "warhead" that, once positioned correctly within the active site, forms a permanent covalent bond with a key catalytic residue, leading to irreversible inactivation.[7][8]

For uPA, which exhibits trypsin-like specificity by cleaving peptide bonds C-terminal to basic amino acids, the ideal peptide sequence for an inhibitor incorporates an arginine (Arg) or lysine (Lys) residue at the P1 position (the position immediately preceding the scissile bond). Inhibitors such as Glutamyl-Glycyl-Arginyl-Chloromethyl Ketone (often abbreviated as Glu-Gly-Arg-CH2Cl or GGACK) are therefore potent and highly specific affinity labels for uPA.[7]

The Core Mechanism: Covalent Alkylation of the uPA Active Site

The inhibition of uPA by GGACK is not a simple binding event but a two-step process characteristic of irreversible affinity labels.

-

Initial Reversible Binding (Formation of the Michaelis Complex): The inhibitor first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor (E-I) complex. This initial binding is governed by an inhibition constant, Ki, and is driven by the specific interactions between the inhibitor's peptide backbone (Glu-Gly-Arg) and the enzyme's substrate-binding pockets (S3-S2-S1).[9]

-

Irreversible Covalent Modification: Once the inhibitor is correctly oriented within the active site, the chloromethyl ketone group is positioned in close proximity to the catalytic triad (Ser195, His57, Asp102). The imidazole side chain of the active site Histidine-57, acting as a nucleophile, attacks the carbon of the chloromethyl group. This results in the alkylation of the histidine residue and the displacement of the chloride ion, forming a stable, covalent bond.[8][9] This step is a first-order chemical reaction with a rate constant k2, and it renders the enzyme permanently inactive.[9]

The overall reaction can be summarized as: E + I ⇌ E·I → E-I where Ki = [E][I]/[E·I] and the rate of inactivation is k2[E·I].

Structural Basis for the Specificity of GGACK

The high specificity of GGACK for uPA is dictated by the precise architecture of the enzyme's active site cleft.

-

The Catalytic Triad: Like other trypsin-like serine proteases, uPA possesses a catalytic triad of His57, Asp102, and Ser195 residues that are essential for peptide bond hydrolysis.

-

The S1 Specificity Pocket: The key to uPA's substrate specificity is the S1 pocket, a deep cleft at the base of the active site that is lined with acidic and polar residues, most notably Asp189. This pocket preferentially accommodates the long, positively charged side chains of arginine or lysine residues.[3] The arginine residue of GGACK fits snugly into this S1 pocket, forming a stabilizing salt bridge with Asp189. This interaction is the primary determinant for the inhibitor's affinity and correct positioning.

-

S2 and S3 Pockets: The Glycine residues at the P2 and P3 positions of the inhibitor interact with the corresponding S2 and S3 pockets on the enzyme surface. These pockets are less restrictive, and studies have shown that having a Glycine at the P2 position is particularly effective for urokinase inactivation.[7]

The crystal structure of the uPA catalytic domain in complex with Glu-Gly-Arg-CH2Cl confirms that the inhibitor binds in a manner that mimics a substrate, with the arginine side chain buried in the S1 pocket and the chloromethyl ketone positioned for covalent reaction with His57.[2]

Quantitative Analysis of uPA Inhibition by Peptidyl CMKs

The potency of an irreversible inhibitor like GGACK is best described by the apparent second-order rate constant (kinact/KI or k2/Ki), which reflects both the initial binding affinity (Ki) and the rate of subsequent covalent modification (k2). Kinetic studies on GGACK and closely related peptidyl chloromethyl ketones have provided precise values for their interaction with uPA.

| Inhibitor | Target Enzyme Form | Ki (µM) | k2 (s-1) | Apparent 2nd Order Rate Constant (M-1s-1) | Reference |

| Glu-Gly-Arg-CH2Cl | Two-Chain uPA (tcu-PA) | 5.0 | 0.05 | 1.0 x 104 | [9] |

| Pro-Gly-Arg-CH2Cl | Urokinase | 68 | 0.0078 | 1.1 x 102 | [7] |

| Ac-Gly-Gly-Arg-CH2Cl | Urokinase | - | - | ~3x more reactive than Pro-Gly-Arg-CH2Cl | [7] |

Note: k2 for Pro-Gly-Arg-CH2Cl was converted from 0.47 min-1 to 0.0078 s-1.

These data demonstrate that subtle changes in the peptide sequence can significantly impact reactivity, but the core Glu-Gly-Arg motif provides a highly potent framework for irreversible uPA inhibition.[7]

Experimental Protocols for Characterizing uPA Inhibition

A self-validating experimental workflow is crucial for accurately characterizing the kinetics of uPA inhibition by an irreversible inhibitor like GGACK. This typically involves a primary activity assay followed by a detailed kinetic analysis of inactivation.

Protocol 1: Chromogenic Assay for uPA Activity

This protocol provides a baseline measurement of uPA's enzymatic activity, which is essential for subsequent inhibition studies. It relies on a chromogenic substrate that releases a colored compound upon cleavage by uPA.

Principle: uPA cleaves the colorless chromogenic substrate (e.g., S-2444, 5-oxo-Pro-Gly-Arg-pNA), releasing para-nitroaniline (pNA), which has a strong absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the uPA activity.[10]

Materials:

-

Purified human two-chain urokinase (tcu-PA)

-

Chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-p-nitroanilide)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of uPA (e.g., 1 µM) in assay buffer.

-

Prepare a stock solution of S-2444 (e.g., 2 mM) in sterile water.

-

-

Assay Setup:

-

In a 96-well plate, add 180 µL of assay buffer to each well.

-

Add 10 µL of the uPA solution to the sample wells. For a negative control, add 10 µL of assay buffer instead.

-

-

Initiate Reaction:

-

To start the reaction, add 10 µL of the S-2444 substrate solution to all wells for a final concentration of 100 µM. The total volume is 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Plot absorbance (A405) versus time (minutes).

-

The initial velocity (V0) of the reaction is the slope of the linear portion of this curve (ΔA405/min). This V0 is proportional to the enzyme activity.

-

Protocol 2: Determination of Kinetic Constants (k2 and Ki) for Irreversible Inhibition

Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The observed rate of inactivation (kobs) will increase with inhibitor concentration and eventually saturate, allowing for the determination of k2 and Ki.

Procedure:

-

Setup:

-

Prepare serial dilutions of GGACK inhibitor in assay buffer. A typical concentration range would be 0.1x to 10x the expected Ki.

-

In separate tubes, pre-incubate a fixed concentration of uPA with each concentration of GGACK at 37°C. Include a control tube with uPA and no inhibitor.

-

-

Time-Course Inactivation:

-

At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each incubation tube.

-

Immediately add the aliquot to a well in a 96-well plate containing the chromogenic substrate S-2444 (at a concentration well above its Km to ensure the measured rate reflects the amount of active enzyme).

-

-

Measure Residual Activity:

-

Quickly measure the initial rate of pNA formation (V0) for each time point and inhibitor concentration as described in Protocol 1. This rate represents the residual active enzyme.

-

-

Data Analysis:

-

Step A (Calculate kobs): For each inhibitor concentration [I], plot the natural logarithm of the residual activity (ln[% Activity]) versus the pre-incubation time. The plot should be a straight line with a slope equal to -kobs.

-

Step B (Determine Ki and k2): Plot the calculated kobs values against the corresponding inhibitor concentrations [I]. Fit the data to the Michaelis-Menten equation for inactivation: kobs = (k2 * [I]) / (Ki + [I]) This hyperbolic plot will allow for the determination of the maximal rate of inactivation (k2, the plateau of the curve) and the inhibitor concentration that gives half-maximal inactivation rate (Ki).

-

Conclusion

Glu-Gly-Arg-CH2Cl (GGACK) and related peptidyl chloromethyl ketones are powerful and specific tools for the study of urokinase-type plasminogen activator. By mimicking the enzyme's natural substrate, these inhibitors are precisely targeted to the uPA active site. The subsequent irreversible alkylation of the catalytic Histidine-57 provides a permanent and covalent method of inactivation. This mechanism, supported by extensive kinetic and structural data, establishes GGACK not only as a critical reagent for basic research into the function of the uPA system but also as a foundational concept in the rational design of therapeutic agents aimed at mitigating pathologies driven by excessive proteolysis, such as cancer metastasis.

References

-

ResearchGate. (n.d.). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. Retrieved February 5, 2026, from [Link]

-

Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. European Journal of Biochemistry, 162(2), 351–356. [Link]

-

Schwitalle, M., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4890. [Link]

-

Rockway, T. W. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. Current Medicinal Chemistry, 9(18), 1671–1681. [Link]

-

Schwitalle, M., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. National Institutes of Health. [Link]

-

Ye, S., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 415–437. [Link]

-

Kettner, C., & Shaw, E. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et Biophysica Acta (BBA) - Enzymology, 569(1), 31–40. [Link]

-

Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117–121. [Link]

-

Piras, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(23), 5573. [Link]

-

Li, S., et al. (2012). Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1. Journal of Biological Chemistry, 287(24), 20415–20425. [Link]

-

Magdolen, V., et al. (1996). Inhibition of the interaction of urokinase-type plasminogen activator (uPA) with its receptor (uPAR) by synthetic peptides. Biological Chemistry Hoppe-Seyler, 377(10), 665–672. [Link]

-

Monfar, M., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. Journal of Biological Chemistry, 271(39), 23757–23761. [Link]

-

ResearchGate. (n.d.). Generally accepted mechanism of serine protease inhibition by chloromethylketones. Retrieved February 5, 2026, from [Link]

-

Thompson, R. C., & Blout, E. R. (1973). Peptide Chloromethyl Ketones as Irreversible Inhibitors of Elastase. Biochemistry, 12(1), 44–47. [Link]

-

Padrines, M., et al. (1990). Radioiodination of the active site of tissue plasminogen activator: a method for radiolabeling serine proteases with tyrosylprolylarginyl chloromethyl ketone. Analytical Biochemistry, 186(2), 194–201. [Link]

-

Spraggon, G., et al. (1995). The crystal structure of the catalytic domain of human urokinase-type plasminogen activator. Structure, 3(7), 681–691. [Link]

-

Zhu, B. Y., et al. (2000). Synthesis and biological activity of peptidyl aldehyde urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(14), 1543–1546. [Link]

-

Liu, J., et al. (2012). The autoactivation of human single-chain urokinase-type plasminogen activator (uPA). Journal of Biological Chemistry, 287(9), 6528–6539. [Link]

-

Dubin, G., et al. (2019). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 20(18), 4453. [Link]

-

Henneberg, N., et al. (2013). The Serine Protease Inhibitor TLCK Attenuates Intrinsic Death Pathways in Neurons Upstream of Mitochondrial Demise. PLoS ONE, 8(7), e68782. [Link]

-

Ipsen, H. H., & Christensen, U. (1980). Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 476–481. [Link]

-

Remeta, D. P., et al. (1993). Effect of tethered peptidylchloromethylketone inhibitors on thermal stability and domain interactions of urokinase and other serine proteases. Biochemistry, 32(32), 8391–8401. [Link]

-

Wikipedia. (n.d.). Urokinase. Retrieved February 5, 2026, from [Link]

-

Lijnen, H. R., et al. (1986). Activation of plasminogen by pro-urokinase. II. Kinetics. Journal of Biological Chemistry, 261(3), 1253–1258. [Link]

-

Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry. YouTube. [Link]

-

Bock, P. E. (1988). Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl. Biochemistry, 27(17), 6633–6639. [Link]

-

Wang, H., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 1022–1030. [Link]

-

Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Retrieved February 5, 2026, from [Link]

-

AK Lectures. (2015, March 19). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). YouTube. [Link]

-

Al-Gharabli, S., et al. (2011). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Bioorganic & Medicinal Chemistry, 19(19), 5784–5791. [Link]

Sources

- 1. Urokinase - Wikipedia [en.wikipedia.org]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide chloromethyl ketones as irreversible inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

GGACK (Glu-Gly-Arg-chloromethyl ketone): A Technical Guide for Factor Xa Investigation

[1]

Executive Summary

GGACK (L-Glutamyl-L-Glycyl-L-Arginyl chloromethyl ketone), often supplied as the hydrochloride or trifluoroacetate salt, is a potent, irreversible, tripeptide inhibitor of Factor Xa (FXa).[1][2] Unlike reversible inhibitors (e.g., apixaban) used in clinical settings, GGACK is primarily a biochemical tool compound .[1]

Its value lies in its mechanism: it acts as a "suicide substrate," covalently modifying the active site histidine.[1] This property makes it the gold standard for active-site titration , allowing researchers to determine the functional molar concentration of an FXa preparation, distinct from its total protein concentration.

Part 1: Chemical Biology & Mechanism of Action

Structural Logic

GGACK is designed to mimic the substrate specificity of Factor Xa.[1]

-

Peptide Sequence (Glu-Gly-Arg): This tripeptide sequence mimics the P3-P2-P1 residues of the physiological Factor Xa recognition site (e.g., the cleavage site in Prothrombin).

-

Warhead (Chloromethyl Ketone - CMK): The C-terminal chloromethyl ketone is an electrophilic trap.[1]

The "Suicide" Mechanism

Upon binding to the S1-S3 pockets of Factor Xa, the CMK group is positioned in immediate proximity to the catalytic triad (His57, Asp102, Ser195).

-

Recognition: The Arginine (P1) side chain inserts into the S1 specificity pocket (Asp189).[1]

-

Alkylation: The active site Histidine-57 (His57) nucleophilically attacks the chloromethyl ketone carbon.[1]

-

Irreversibility: A covalent bond forms, displacing the chloride ion.[1] The enzyme is permanently inactivated.[1]

Visualization: The Inhibition Pathway

The following diagram illustrates the transition from the reversible Michaelis complex to the irreversible covalent adduct.

Part 2: Critical Protocols for Experimental Success

Preparation and Storage (Stability Warning)

Chloromethyl ketones are chemically reactive and prone to hydrolysis, particularly at neutral or basic pH.[1] Improper handling is the primary cause of experimental failure.[1]

| Parameter | Specification | Rationale (Causality) |

| Solvent | 1 mM HCl or DMSO | Acidic pH prevents premature hydrolysis of the CMK warhead.[1] |

| Storage | -20°C (Desiccated) | Moisture accelerates degradation.[1] |

| Working Life | < 2 hours at pH 7.4 | Once diluted into physiological buffer, the half-life decreases rapidly.[1] |

| Safety | Toxic/Corrosive | CMKs are non-specific alkylating agents.[1] Use PPE. |

Protocol: Active Site Titration of Factor Xa

This is the definitive method to quantitate the active fraction of an enzyme preparation. Total protein assays (e.g., A280, Bradford) cannot distinguish between active FXa and inactive/degraded protein.[1]

Materials:

-

Purified Factor Xa (Target ~100 nM nominal concentration).[1]

-

GGACK Stock (Standardized concentration, e.g., 10 µM).[1]

-

Chromogenic Substrate (e.g., S-2765 or equivalent specific for FXa).[1]

-

Assay Buffer (TBS, pH 7.4, 0.1% BSA).[1]

Workflow:

-

Preparation: Prepare a series of GGACK dilutions (e.g., 0, 20, 40, 60, 80, 100, 120 nM) in Assay Buffer.[1]

-

Incubation: Mix a fixed concentration of FXa (e.g., 100 nM) with each GGACK dilution.

-

Crucial Step: Incubate for 30–60 minutes at room temperature. This ensures the irreversible reaction goes to completion (

).[1]

-

-

Residual Activity Measurement: Aliquot the mixture into a plate containing the chromogenic substrate.

-

Read: Measure the initial velocity (

) of substrate hydrolysis at 405 nm.

Data Analysis & Visualization

Plot the Residual Enzyme Activity (

-

Linear Region: At sub-stoichiometric concentrations, activity decreases linearly.[1]

-

X-Intercept: Extrapolate the linear portion to the x-axis. The intercept represents the concentration of GGACK required to inhibit 100% of the enzyme molecules.

-

Calculation: Since the stoichiometry is 1:1, [Active FXa] = [GGACK] at x-intercept .

Part 3: Specificity and Limitations (E-E-A-T)

The Specificity Myth

While GGACK is often labeled as a "Factor Xa Inhibitor," it is not perfectly selective. It targets trypsin-like serine proteases.[1]

-

Thrombin Cross-Reactivity: GGACK inhibits Thrombin, though typically with different kinetics than FXa.[1] The sequence Glu-Gly-Arg is recognized by Thrombin (which cleaves after Arg).[1]

-

Urokinase (uPA): GGACK is also a potent inhibitor of uPA.[1][2]

Strategic Implication:

-

In Plasma: Adding GGACK to plasma will block FXa, Thrombin, and other coagulation factors.[1] It is an excellent "stop solution" to freeze the coagulation state of a sample but a poor probe for isolating FXa activity in a complex milieu without additional controls.[1]

-

In Purified Systems: It is highly specific when the only other proteins are non-serine proteases (e.g., Albumin).[1]

Kinetic Constants ( )

For irreversible inhibitors,

Part 4: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Non-linear Titration Plot | Incomplete reaction time. | Increase incubation time of FXa + GGACK to ensure endpoint is reached. |

| No Inhibition | Hydrolysis of GGACK.[1] | Check if stock was stored at neutral pH.[1] Re-make stock in 1 mM HCl. |

| "Active" Conc. > Total Protein | Nonspecific binding or error.[1] | Verify GGACK concentration using a standardized trypsin solution if necessary.[1] |

References

-

Kettner, C., & Shaw, E. (1981).[1] Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone.[1] Methods in Enzymology, 80, 826-842.[1]

-

Bock, P. E. (1992).[1] Active-site titration of blood coagulation proteases.[1] Methods in Enzymology, 222, 478-503.[1] (Seminal text on using p-NPGB and CMKs for titration).

-

Haematologic Technologies. (n.d.).[1] Glu-Gly-Arg-chloromethyl ketone (GGACK) Product Data Sheet. (Verified commercial source for solubility/stability data).

-

Sigma-Aldrich. (n.d.).[1] Glu-Gly-Arg-chloromethyl ketone Technical Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. H-Glu-Gly-Arg-chloromethylketone | C14H25ClN6O5 | CID 10271857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

The Irreversible Inhibition of Proteases by GGACK: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise control of protease activity is paramount. Unwanted proteolysis can compromise experimental results, degrade valuable protein samples, and obscure the true nature of biological processes. This guide provides an in-depth technical overview of H-Glu-Gly-Arg-Chloromethylketone (GGACK), a potent and irreversible inhibitor of specific serine proteases, designed to equip you with the knowledge to effectively utilize this tool in your research.

Introduction to Irreversible Protease Inhibition and the Significance of GGACK

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins. While essential for countless physiological processes, their uncontrolled activity in an experimental setting can be detrimental. Irreversible inhibitors form a stable, covalent bond with the target enzyme, providing a permanent and complete cessation of its activity. This contrasts with reversible inhibitors, which exist in equilibrium between bound and unbound states.

GGACK, a tripeptide chloromethylketone, is a highly effective irreversible inhibitor designed to target trypsin-like serine proteases.[1] Its peptide sequence (Glu-Gly-Arg) mimics the natural substrate recognition motif of these enzymes, conferring a high degree of specificity. The chloromethylketone "warhead" is the reactive moiety responsible for the irreversible covalent modification of the enzyme's active site. This makes GGACK an invaluable tool for applications demanding complete and sustained protease inhibition.

The Molecular Mechanism of GGACK Inhibition

The inhibitory action of GGACK is a sophisticated example of affinity labeling, where the inhibitor's structure directs it to the active site of the target protease.

The Serine Protease Catalytic Triad: The Target of GGACK

Trypsin-like serine proteases employ a "catalytic triad" of amino acid residues in their active site to effect peptide bond hydrolysis. This triad typically consists of a serine (Ser), a histidine (His), and an aspartate (Asp) residue. The catalytic mechanism proceeds through a two-step process of acylation and deacylation. The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond.[2]

Covalent Modification by GGACK

GGACK's peptide sequence (Glu-Gly-Arg) directs it to the active site of trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine.[1][3] Once positioned in the active site, the chloromethylketone group of GGACK undergoes a nucleophilic attack by the active site histidine residue of the catalytic triad.[4] This results in the formation of a stable, covalent alkylation of the histidine, rendering the enzyme permanently inactive.[4] The chlorine atom acts as a leaving group in this reaction.

Specificity and Quantitative Data

The tripeptide sequence of GGACK is crucial for its specificity. The arginine residue at the P1 position directs the inhibitor to the S1 specificity pocket of trypsin-like serine proteases, which is lined with acidic residues that favor the binding of positively charged amino acids.[1]

While GGACK is a potent inhibitor of urokinase-type plasminogen activator (uPA), it also exhibits inhibitory activity against other serine proteases that recognize arginine at the P1 position.[1][3]

| Protease | Organism | k₂ (min⁻¹) | Kᵢ (µM) | k₂/Kᵢ (M⁻¹min⁻¹) | Reference |

| Urokinase | Human | 0.47 | 68 | 6.9 x 10³ | [3] |

| Factor Xa | Human | - | - | - | [1] |

| Plasmin | Human | - | - | - | [3] |

Experimental Protocol: In Vitro Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of GGACK against a target serine protease using a chromogenic or fluorogenic substrate.

Materials

-

Purified target serine protease (e.g., urokinase, Factor Xa)

-

GGACK hydrochloride

-

Appropriate chromogenic or fluorogenic substrate for the target protease (e.g., S-2444 for urokinase)[5][6]

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Solvent for GGACK (e.g., sterile water or DMSO)

-

96-well microplate

-

Microplate reader

Methodology

-

Reagent Preparation:

-

Prepare a stock solution of GGACK (e.g., 10 mM) in an appropriate solvent. Store at -20°C.

-

Prepare working solutions of the target protease and substrate in assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and at or below the Km for the substrate.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add varying concentrations of GGACK to the wells. Include a control with no inhibitor.

-

Add the target protease to all wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

-

Plot the reaction rates against the corresponding GGACK concentrations.

-

Determine the IC₅₀ value, which is the concentration of GGACK that causes 50% inhibition of the protease activity.

-

For irreversible inhibitors, it is more informative to determine the second-order rate constant of inactivation (k_inact/K_I). This can be achieved by measuring the pseudo-first-order rate constant of inactivation (k_obs) at different inhibitor concentrations and plotting k_obs versus [GGACK]. The slope of this line will be k_inact/K_I.

-

Applications in Research and Drug Development

The potent and irreversible nature of GGACK makes it a versatile tool in various research areas.

Elucidating Protease Function

By specifically and irreversibly inhibiting a target protease, researchers can study the downstream consequences of its absence. This is particularly valuable in complex biological systems where the protease may have multiple substrates and functions. For example, inhibiting urokinase with GGACK can help elucidate its role in processes like fibrinolysis and cell migration.[7]

Preventing Proteolysis during Protein Purification

The presence of endogenous proteases in cell lysates can lead to the degradation of the protein of interest during purification. The addition of a cocktail of protease inhibitors, including those targeting serine proteases like GGACK, is a common strategy to preserve protein integrity.

A Tool in Fibrinolysis Research

Urokinase is a key enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin, which in turn degrades fibrin clots. GGACK's potent inhibition of urokinase makes it an excellent tool for studying the regulation of fibrinolysis in vitro.[7] By controlling urokinase activity, researchers can investigate the roles of other components of the fibrinolytic cascade.

Drug Discovery and Development

While GGACK itself is a research tool, the principles of its design—a substrate-mimicking peptide coupled to a reactive warhead—are fundamental in the development of therapeutic protease inhibitors. Understanding the interaction of GGACK with its target proteases can inform the design of more selective and potent drugs for various diseases where proteases are dysregulated, such as cancer and thrombosis.

Technical Considerations and Best Practices

Stability and Storage

Peptidyl chloromethylketones can be susceptible to hydrolysis, particularly at neutral to alkaline pH.[8][9][10][11] It is recommended to prepare fresh stock solutions of GGACK and to store them at -20°C or below. When preparing working solutions in aqueous buffers, it is advisable to use them promptly. The stability of GGACK is generally higher at acidic pH.[8]

Off-Target Effects

While the peptide sequence of GGACK confers a degree of specificity, the reactive nature of the chloromethylketone group means that off-target inhibition of other nucleophile-containing enzymes, such as some cysteine proteases, can occur, particularly at high concentrations.[12] It is crucial to use the lowest effective concentration of GGACK and to include appropriate controls to validate the specificity of the observed effects.

Safety Precautions

GGACK is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

Conclusion

GGACK is a powerful and specific tool for the irreversible inhibition of trypsin-like serine proteases. Its well-defined mechanism of action and high potency make it an invaluable reagent for researchers seeking to control protease activity in a variety of experimental contexts. By understanding its mechanism, specificity, and proper handling, scientists can confidently employ GGACK to advance their research in areas ranging from fundamental enzymology to drug discovery.

References

-

PubChem. H-Glu-Gly-Arg-chloromethylketone. Available from: [Link]

-

ResearchGate. [a-g] In the catalytic mechanism of serine protease/TMPRSS4. Available from: [Link]

-

M-CSA. Trypsin. Available from: [Link]

-

Mahrus, S., & Craik, C. S. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences of the United States of America, 103(18), 6833–6838. Available from: [Link]

-

Lee, M., & Silverman, R. B. (2000). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 23(1), 145–156. Available from: [Link]

-

Lin, P. H., & Lin, C. H. (2019). Off-target effects in CRISPR/Cas9 gene editing. Journal of biomedical science, 26(1), 60. Available from: [Link]

-

Innovative Research. Glu-Gly-Arg-Chloromethylketone. Available from: [Link]

-

Kolehmainen, E., & Mäntsälä, P. (1984). The irreversible inhibition of urokinase, kidney-cell plasminogen activator, plasmin and beta-trypsin by 1-(N-6-amino-n-hexyl)carbamoylimidazole. The Biochemical journal, 221(1), 129–135. Available from: [Link]

-

Wiman, B., & Collen, D. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et biophysica acta, 579(2), 302–310. Available from: [Link]

-

Kettner, C., & Shaw, E. (1979). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et biophysica acta, 579(2), 302–310. Available from: [Link]

- Wiman, B., & Collen, D. (1979). On the mechanism of the reaction between human alpha 2-antiplasmin and plasmin. The Journal of biological chemistry, 254(18), 9291–9297.

-

Longstaff, C., & Gaffney, P. J. (1991). Fibrinolysis and the control of blood coagulation. Blood reviews, 5(4), 231–241. Available from: [Link]

-

Roche. The Complete Guide for Protease Inhibition. Available from: [Link]

-

G-Biosciences. Protease Assay™. Available from: [Link]

-

Kettner, C., & Shaw, E. (1981). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochimica et biophysica acta, 674(3), 341–347. Available from: [Link]

-

Kore, A. R., & Shanmugasundaram, M. (2010). Design, Synthesis and Inhibitory Effect of Pentapeptidyl Chloromethyl Ketones on Proteinase K. Bioorganic & medicinal chemistry, 18(23), 8383–8387. Available from: [Link]

- Wang, X., & Seto, E. (2013). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 74, 152–159.

-

NCBI. Protease Assays - Assay Guidance Manual. Available from: [Link]

-

Paar, D., & Maruhn, D. (1980). Spectrometric determination of urokinase in urine after gel filtration, using the chromogenic substrate S-2444. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 18(9), 557–562. Available from: [Link]

-

Chromogenic Substrates. Urokinase. Available from: [Link]

-

Witting, J. I., & Bourdon, P. (1993). Kinetics of factor Xa inhibition by tissue factor pathway inhibitor. The Journal of biological chemistry, 268(36), 27179–27185. Available from: [Link]

- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639–4750.

- Lijnen, H. R., Van Hoef, B., & Collen, D. (1987). Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator. European journal of biochemistry, 162(2), 351–356.

- Novokhatny, V. V., Ingham, K. C., & Lijnen, H. R. (1993). Effect of tethered peptidyl-chloromethylketone inhibitors on thermal stability and domain interactions of urokinase and other serine proteases. The Journal of biological chemistry, 268(23), 17211–17218.

- Zhang, L., & Sadler, J. E. (1999). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 20(1-2), 145–156.

-

Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(5), 1273–1277. Available from: [Link]

-

Zhang, Y., & Kador, P. F. (2004). The influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(4), 775–783. Available from: [Link]

-

Wang, Y., & Chow, D. S. (2006). Degradation kinetics of mometasone furoate in aqueous systems. Journal of pharmaceutical sciences, 95(10), 2217–2228. Available from: [Link]

-

Antalis, T. M., & Bugge, T. H. (2022). Selective abrogation of the uPA-uPAR interaction in vivo reveals a novel role in suppression of fibrin-associated inflammation. Blood, 139(1), 121–132. Available from: [Link]

- Bachovchin, W. W., & Plaut, A. G. (1980). The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone. Biochimica et biophysica acta, 614(2), 302–310.

- Wiman, B., & Collen, D. (1978). Molecular mechanism of physiological fibrinolysis.

- Collen, D. (1987). Molecular mechanism of action of newer thrombolytic agents. Journal of the American College of Cardiology, 10(5 Suppl B), 11B–15B.

- Lijnen, H. R., & Collen, D. (1991). Strategies for the improvement of thrombolytic agents. Thrombosis and haemostasis, 66(1), 88–110.

- Medcalf, R. L. (2012). The urokinase-type plasminogen activator (uPA) system in the central nervous system. The international journal of biochemistry & cell biology, 44(7), 1033–1036.

- Andreasen, P. A., Kjøller, L., Christensen, L., & Duffy, M. J. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review.

- Dano, K., Andreasen, P. A., Grondahl-Hansen, J., Kristensen, P., Nielsen, L. S., & Skriver, L. (1985). Plasminogen activators, tissue degradation, and cancer. Advances in cancer research, 44, 139–266.

-

ChromoGenix. Chromogenic Substrate S-2444. Available from: [Link]

-

Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(5), 1273–1277. Available from: [Link]

-

Zhang, Y., & Kador, P. F. (2004). The influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 35(4), 775–783. Available from: [Link]

-

Wang, Y., & Chow, D. S. (2006). Degradation kinetics of mometasone furoate in aqueous systems. Journal of pharmaceutical sciences, 95(10), 2217–2228. Available from: [Link]

Sources

- 1. The irreversible inhibition of urokinase, kidney-cell plasminogen activator, plasmin and beta-trypsin by 1-(N-6-amino-n-hexyl)carbamoylimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The irreversible inhibition of urokinase, kidney-cell plasminogen activator, plasmin and beta-trypsin by 1-(N-6-amino-n-hexyl)carbamoylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Spectrometric determination of urokinase in urine after gel filtration, using the chromogenic substrate S-2444 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

GGACK (Glu-Gly-Arg-Chloromethyl Ketone) Hydrochloride: Technical Profile & Applications

Abstract

GGACK (Glu-Gly-Arg-chloromethyl ketone), commonly supplied as the hydrochloride salt, is a potent, irreversible, substrate-like inhibitor of serine proteases, exhibiting high specificity for Urokinase-type Plasminogen Activator (uPA) and Factor Xa .[1][2] By mimicking the natural cleavage site of these enzymes, GGACK occupies the active site and covalently alkylates the catalytic histidine residue, permanently silencing enzymatic activity. This guide provides a comprehensive technical analysis of GGACK, covering its physicochemical properties, reaction mechanism, experimental handling protocols, and applications in anticoagulant research and protein purification.

Chemical Identity & Physicochemical Properties[1][3][4]

GGACK is a tripeptide chloromethyl ketone.[2][3][4] Its structure consists of a peptide recognition sequence (Glutamyl-Glycyl-Arginine) linked to a reactive chloromethyl ketone (CMK) warhead. The "GGACK" acronym is derived from the trivial names of the amino acids (G lutamyl-G lycyl-A rginyl C hloromethyl K etone), though it is more precisely abbreviated as EGR-CMK using standard one-letter amino acid codes.

Structural Composition[1][2][3][7]

-

Recognition Motif (P1-P3): Glu-Gly-Arg.[1][3][5][6][7][8] The Arginine at the P1 position mimics the substrate specificity for trypsin-like serine proteases (which cleave after basic residues like Arg or Lys).

-

Warhead: Chloromethyl ketone (-COCH₂Cl). This electrophilic group is responsible for the irreversible alkylation of the enzyme.

Physicochemical Data Table

| Property | Specification |

| Common Name | GGACK, EGR-CMK |

| Chemical Name | L-Glu-Gly-L-Arg-chloromethyl ketone hydrochloride |

| Sequence | H-Glu-Gly-Arg-CH₂Cl |

| CAS Number | 65113-67-9 (General), 102718-57-8 (Free base) |

| Molecular Formula | C₁₄H₂₅ClN₆O₅[1][9] · xHCl (Salt form dependent) |

| Molecular Weight | ~466.0 g/mol (Dihydrochloride); ~429.3 g/mol (Monohydrochloride) |

| Solubility | Soluble in water (>20 mg/mL), DMSO, and DMF. |

| Appearance | White to off-white lyophilized powder. |

| Stability | Unstable at basic pH (t₁/₂ < 10 min at pH 8.0). Stable in 1 mM HCl. |

Mechanism of Action

GGACK functions as an affinity label or suicide inhibitor . The inhibition follows a two-step kinetic mechanism:

-

Recognition (Reversible): The Glu-Gly-Arg peptide sequence binds to the S1-S3 subsites of the protease active site, forming a non-covalent Michaelis complex (

). The Arginine side chain inserts deep into the S1 specificity pocket (typically involving an Aspartate residue at the base). -

Alkylation (Irreversible): Once bound, the chloromethyl ketone group is positioned in close proximity to the catalytic triad. The active site Histidine (His-57 in chymotrypsin numbering) performs a nucleophilic attack on the methylene carbon of the chloromethyl ketone, displacing the chloride ion. This forms a stable covalent hemiketal adduct, permanently inactivating the enzyme.

Kinetic Constants[13]

-

Target: Human uPA (

) -

Target: Factor Xa (

) -

Selectivity: Highly selective for uPA and Factor Xa over Thrombin (Thrombin is more effectively inhibited by PPACK / Phe-Pro-Arg-CMK).

Mechanistic Pathway Diagram

Figure 1: Mechanism of irreversible serine protease inhibition by GGACK. The inhibitor first binds via affinity (EGR sequence) before the catalytic Histidine alkylates the chloromethyl ketone warhead.

Experimental Handling & Protocols

Reconstitution and Storage (Critical)

Chloromethyl ketones are reactive electrophiles. Improper handling leads to rapid hydrolysis and loss of potency.

-

Solvent: Reconstitute in 1 mM HCl or acidified water (pH 3.0). Do NOT reconstitute in PBS, Tris, or other neutral/basic buffers, as the half-life of the chloromethyl ketone group is minutes at pH > 7.5.

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Storage:

-

Lyophilized powder: -20°C (stable for >2 years).

-

Acidic Stock Solution: -80°C (stable for 6 months). Avoid freeze-thaw cycles.

-

Protocol: Active Site Titration of Factor Xa

This protocol determines the concentration of active Factor Xa in a preparation using GGACK.

Materials:

-

Factor Xa (unknown active concentration).

-

GGACK (Standardized stock).

-

Chromogenic Substrate (e.g., S-2765).

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

Workflow:

-

Preparation: Dilute Factor Xa to ~100 nM in Assay Buffer.

-

Inhibitor Series: Prepare a serial dilution of GGACK (0 nM to 500 nM) in 1 mM HCl.

-

Incubation: Mix Factor Xa with GGACK dilutions (1:1 v/v). Incubate for 30 minutes at 37°C . (Note: The buffer capacity must neutralize the small volume of acid from the inhibitor stock).

-

Measurement: Add Chromogenic Substrate (final 200 µM). Measure absorbance at 405 nm (kinetic mode).

-

Analysis: Plot Residual Activity (%) vs. [GGACK]/[Enzyme]. The x-intercept represents the concentration of active enzyme sites.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for using GGACK in an enzyme inhibition or active-site titration assay.

Therapeutic & Research Applications

Anticoagulant Research

GGACK is widely used to study the coagulation cascade by selectively blocking the propagation phase (Factor Xa) and fibrinolysis initiation (uPA).

-

In Vitro: Used to prevent "contact activation" or autolysis during the purification of coagulation factors.

-

In Vivo: While potent, chloromethyl ketones are generally too toxic for human therapeutic use (due to non-specific alkylation) but serve as excellent "probe" compounds in animal models to validate Factor Xa as a drug target.

Protein Purification

During the isolation of proteins from cell lysates, endogenous proteases can degrade the target protein. GGACK is often included in lysis buffers (along with PMSF or Leupeptin) specifically to inhibit uPA and Factor Xa-like proteases that are resistant to standard inhibitors.

Structural Biology

GGACK is used to generate stable Enzyme-Inhibitor complexes for X-ray crystallography. By covalently locking the enzyme in an "active-like" conformation, researchers can map the S1-S3 binding pockets with high resolution.

Safety & Stability

-

Toxicity: GGACK is an alkylating agent . It can react with nucleophiles in the body (DNA bases, glutathione). Handle with gloves, safety glasses, and work inside a fume hood.

-

Disposal: Quench excess GGACK with a surplus of nucleophile (e.g., 10 mM DTT or Mercaptoethanol) before disposal to neutralize the chloromethyl ketone group.

References

-

Lijnen, H. R., et al. (1987).[6][8] "Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator."[6][8] European Journal of Biochemistry.[6][8]

-

Kettner, C., & Shaw, E. (1981). "Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone." Methods in Enzymology.

-

Bode, W., et al. (1989). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal.

-

Cayman Chemical. "GGACK (hydrochloride) Product Information." Cayman Chemical Datasheets.

-

Sigma-Aldrich. "Glu-Gly-Arg-Chloromethyl Ketone (EGR-CMK) Technical Bulletin." Merck/Sigma.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. H-Glu-Gly-Arg-chloromethylketone | C14H25ClN6O5 | CID 10271857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innov-research.com [innov-research.com]

- 4. cellsystems.eu [cellsystems.eu]

- 5. GGACK, CAS [[65113-67-9]] | BIOZOL [biozol.de]

- 6. moleculardepot.com [moleculardepot.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. GGACK (hydrochloride) | TargetMol [targetmol.com]

Technical Guide: Discovery, Characterization, and Application of GGACK (Glu-Gly-Arg-CMK)

Executive Summary

GGACK (Glu-Gly-Arg-chloromethyl ketone), also known as EGR-CMK, represents a cornerstone in the evolution of serine protease inhibitors. Originally synthesized to map the substrate specificity of urokinase-type plasminogen activator (uPA), it has evolved into a critical tool for dissecting the coagulation cascade and stabilizing enzymes for structural biology.

This guide moves beyond basic product sheets to provide a mechanistic deep-dive into GGACK’s discovery by Kettner and Shaw, its kinetic differentiation between uPA and tPA, and validated protocols for its use as an active-site titrant.

Part 1: Historical Genesis & Chemical Design

The Kettner & Shaw Paradigm (1979-1981)

The discovery of GGACK was not accidental; it was a product of rational design targeting the S1, S2, and S3 subsites of serine proteases. In the late 1970s, Charles Kettner and Elliott Shaw at Brookhaven National Laboratory sought to improve upon the non-specific inhibitor TLCK (Tos-Lys-CH2Cl).

They hypothesized that by extending the peptide chain to mimic the specific upstream amino acid sequence required for proteolytic cleavage, they could achieve high selectivity.

-

The Target: Urokinase (uPA), which cleaves plasminogen at a specific Arg-Val bond.

-

The Mimic: The tripeptide sequence Glutamyl-Glycyl-Arginine (Glu-Gly-Arg) was selected to occupy the S3-S2-S1 pockets of uPA.

-

The Warhead: The C-terminal chloromethyl ketone (CMK) group was chosen as an affinity label to irreversibly alkylate the catalytic histidine.

This work culminated in their seminal 1979 paper, The susceptibility of urokinase to affinity labeling by peptides of arginine chloromethyl ketone, which established GGACK as a potent, rapid inactivator of uPA, distinguishing it from tissue plasminogen activator (tPA).

Part 2: Mechanism of Action[1][2]

GGACK functions as an affinity label (or suicide inhibitor). The mechanism is a two-step process involving non-covalent binding followed by irreversible covalent modification.

Recognition (The Phase)

The Glu-Gly-Arg peptide backbone aligns with the enzyme's substrate-binding cleft.

-

Arg (P1): Inserts into the S1 specificity pocket (Asp-189 in chymotrypsin numbering), forming a salt bridge.

-

Gly (P2) & Glu (P3): Interact with the S2 and S3 subsites, providing the specificity that distinguishes uPA from other trypsin-like proteases.

Alkylation (The Phase)

Once bound, the chloromethyl ketone group sits in precise proximity to the catalytic triad. The active site Histidine (His-57) performs a nucleophilic attack on the methylene carbon of the inhibitor, displacing the chloride ion.

Figure 1: The kinetic pathway of GGACK inhibition. The transition from reversible binding to irreversible alkylation is time-dependent and follows pseudo-first-order kinetics.

Part 3: Kinetic Characterization[3]

The utility of GGACK lies in its selectivity profile . Unlike PMSF (which kills all serine proteases), GGACK discriminates based on the rate of inactivation (

Comparative Inhibition Data

The following data summarizes the second-order rate constants, demonstrating why GGACK is the "gold standard" for uPA inhibition.

| Target Enzyme | Selectivity Note | |

| Urokinase (uPA) | ~ 200,000 | Primary Target. Extremely rapid inactivation. |